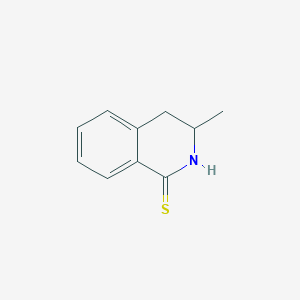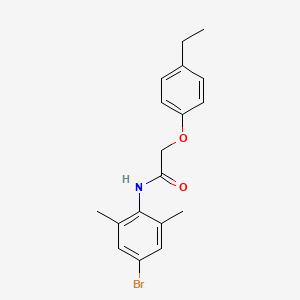
3-methyl-3,4-dihydro-1(2H)-isoquinolinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-3,4-dihydro-1(2H)-isoquinolinethione is a chemical compound with a molecular formula of C10H11NS. It is a thione derivative of isoquinoline and has been studied extensively for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione is not fully understood. However, studies have suggested that it may act through several mechanisms, including the inhibition of oxidative stress, the modulation of cell signaling pathways, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione can have several biochemical and physiological effects. For example, it can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative stress. It can also inhibit the activity of enzymes such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione in lab experiments is its potential as a neuroprotective and antitumor agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results. Additionally, its potential toxicity and side effects need to be further studied before it can be used in clinical trials.
Orientations Futures
There are several future directions for research on 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione. One area of research is to further understand its mechanism of action, which may lead to the development of more effective therapies for neurodegenerative diseases and cancer. Another area of research is to study its potential toxicity and side effects, which is necessary before it can be used in clinical trials. Finally, more studies are needed to explore its potential applications in other areas of research, such as inflammation and cardiovascular disease.
Conclusion
In conclusion, 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a neuroprotective and antitumor agent and explore its potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione can be achieved through several methods. One common method involves the reaction of 3-methyl-4-nitroso-1(2H)-isoquinolinone with hydrogen sulfide in the presence of a reducing agent such as sodium hydrosulfide. Another method involves the reaction of 3-methyl-4-chloro-1(2H)-isoquinolinone with thiourea in the presence of a base such as potassium hydroxide.
Applications De Recherche Scientifique
3-methyl-3,4-dihydro-1(2H)-isoquinolinethione has been studied for its potential applications in scientific research. One area of research is its potential as a neuroprotective agent. Studies have shown that 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione can protect neurons from oxidative stress and apoptosis, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of research is its potential as an antitumor agent. Studies have shown that 3-methyl-3,4-dihydro-1(2H)-isoquinolinethione can inhibit the growth of cancer cells in vitro and in vivo, which may have implications for the development of new cancer therapies.
Propriétés
IUPAC Name |
3-methyl-3,4-dihydro-2H-isoquinoline-1-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-7-6-8-4-2-3-5-9(8)10(12)11-7/h2-5,7H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQJIUVGFDXFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C(=S)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-3-Methyl-3,4-dihydroisoquinoline-1-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-thienyl)acetamide](/img/structure/B6004495.png)
![1-(1-azocanyl)-3-(2-methoxy-4-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6004500.png)
![N-[(1-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B6004544.png)
![2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6004551.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B6004559.png)

![3-methyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6004568.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6004575.png)

![3-{2-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6004579.png)
![5-methoxy-3-methyl-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B6004581.png)
![ethyl (4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6004585.png)
![3-{2-[4-(ethoxycarbonyl)-4-(3-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6004595.png)
![1-(3-{[(1,3-benzoxazol-2-ylmethyl)(methyl)amino]methyl}phenoxy)-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B6004596.png)